(2S)-2-(3-Fluoro-1-adamantyl)propan-1-ol
Description
(2S)-2-(3-Fluoro-1-adamantyl)propan-1-ol is a chiral secondary alcohol featuring a fluorinated adamantane moiety. The adamantyl group, a diamondoid hydrocarbon, imparts high rigidity and lipophilicity, which can enhance metabolic stability and membrane permeability in pharmaceutical contexts . The stereochemistry at the C2 position (S-configuration) is critical for enantioselective activity, as seen in analogous compounds like Flurbiprofen derivatives .
Properties
IUPAC Name |
(2S)-2-(3-fluoro-1-adamantyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3/t9-,10?,11?,12?,13?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBZLAUCQZGNP-HIVKSXORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C12CC3CC(C1)CC(C3)(C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C12CC3CC(C1)CC(C3)(C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fluorinated Biphenyl Propanol Derivatives
(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)propan-1-ol ():
- Structure : Features a fluorinated biphenyl group instead of adamantane. The fluorine is at the ortho position relative to the biphenyl linkage.
- Synthesis : Prepared via enantioselective routes starting from 4-bromo-2-fluorobiphenyl, involving Grignard reactions and stereochemical resolution .
- Physicochemical Properties :
| Parameter | (2S)-2-(3-Fluoro-1-adamantyl)propan-1-ol | (2S)-2-(2-Fluoro-biphenyl-4-yl)propan-1-ol |
|---|---|---|
| Core Structure | Adamantane | Biphenyl |
| Fluorine Position | 3-position (adamantane) | 2-position (biphenyl) |
| Molecular Weight | ~238.3 g/mol (estimated) | 244.27 g/mol |
| Stereochemical Complexity | High (adamantane rigidity) | Moderate (flexible biphenyl) |
Amino-Propanol Derivatives with Aromatic Substituents
(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL ():
- Structure: Combines a chloro-fluorophenyl group with an amino-propanol backbone.
- Applications: Potential use in chiral catalysis or as a building block for bioactive molecules.
- Molecular Weight: 215.64 g/mol (C₉H₁₁ClFNO) .
(2S)-2-(6-Methoxy-2-naphthyl)propan-1-ol ():
- Structure : Naphthyl group replaces adamantane, with a methoxy substituent.
- Physicochemical Properties :
- Molecular Weight : 216.28 g/mol (C₁₄H₁₆O₂).
- SMILES : OCC@HC1=CC2=C(C=C1)C=C(C=C2)OC .
Halogenated Propanol Derivatives
(2S)-2-(4-Chlorophenoxy)propan-1-ol ():
- Structure: Chlorophenoxy group attached to propanol.
- Molecular Weight : 186.64 g/mol (C₉H₁₁ClO₂) .
- Key Difference: Lacks fluorine but shares the propanol backbone, highlighting how halogen type (Cl vs. F) affects polarity and reactivity.
Key Structural and Functional Insights
- Adamantane vs. Fluorine’s position (adamantane vs. aromatic ring) modulates electron-withdrawing effects, altering acidity of the hydroxyl group and hydrogen-bonding capacity .
Stereochemical Impact :
- The S-configuration in all compared compounds underscores the importance of enantiopurity in biological activity, as seen in Flurbiprofen’s COX-2 inhibition .
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